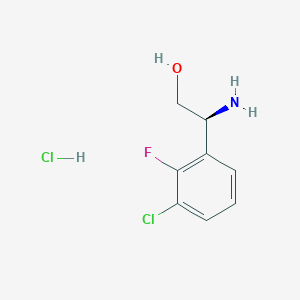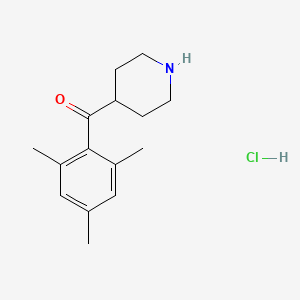![molecular formula C11H17Br B2793279 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane CAS No. 182876-26-2](/img/structure/B2793279.png)
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is a chemical compound with the molecular formula C11H17Br and a molecular weight of 229.161 This compound is characterized by its unique dispiro structure, which consists of two spiro-connected cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane typically involves the bromination of a suitable precursor compound. One common method is the bromination of dispiro[3.1.36.14]decane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-(azidomethyl)dispiro[3.1.36.14]decane, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
類似化合物との比較
Similar Compounds
8-(Chloromethyl)dispiro[3.1.36.14]decane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
8-(Iodomethyl)dispiro[3.1.36.14]decane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
8-(Hydroxymethyl)dispiro[3.1.36.14]decane: Features a hydroxymethyl group, making it less reactive but more suitable for certain applications.
Uniqueness
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical reactions and applications.
特性
IUPAC Name |
8-(bromomethyl)dispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDLDKLQLLKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
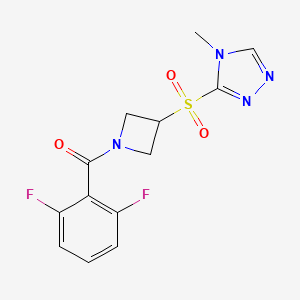
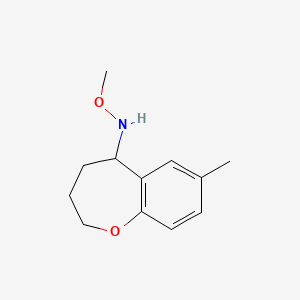
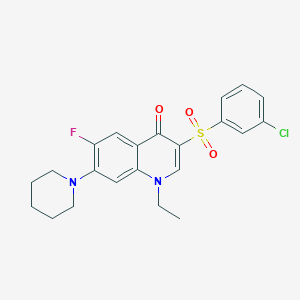
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2793201.png)
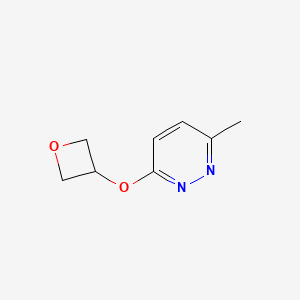
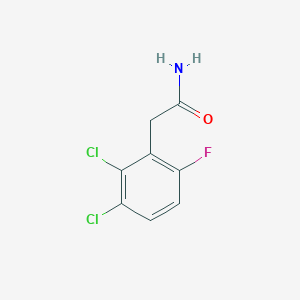

![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
![8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
